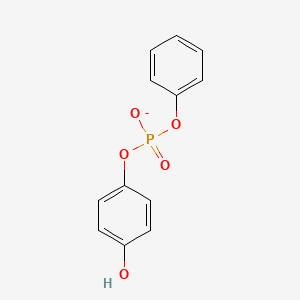
4-Hydroxyphenyl phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyphenyl phenyl phosphate is an organophosphate compound with the molecular formula C₁₂H₁₀O₅P. It is a derivative of phenyl phosphate, where one of the phenyl groups is substituted with a hydroxy group at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxyphenyl phenyl phosphate can be synthesized through the reaction of phenyl dichlorophosphate with 4-hydroxyphenol. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichlorophosphate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyphenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The phosphate ester can be reduced to the corresponding phosphite.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phosphite esters.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxyphenyl phenyl phosphate has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis, a biomarker for certain exposures, and is investigated for potential use in drug delivery systems.
Scientific Research Applications
Chemistry
this compound is utilized as a reagent in organic synthesis and as a precursor for synthesizing other organophosphate compounds. It can be synthesized through the reaction of phenyl dichlorophosphate with 4-hydroxyphenol, typically using a base like pyridine to neutralize the hydrochloric acid formed. This reaction is performed under anhydrous conditions to prevent hydrolysis of the dichlorophosphate. Industrial production methods are similar to laboratory synthesis but scaled up and optimized for high yield and purity, potentially using continuous flow reactors and automated systems.
Biology
This compound serves as a biomarker for exposure to organophosphate flame retardants and plasticizers. Studies have explored the impact of exposure to phthalate esters and phosphate flame retardants on allergic symptoms. For example, one study created an exposure index for phthalate esters and phosphate flame retardants and found an association between exposure to chemical mixtures and rhinoconjunctivitis in elementary school-aged children .
Medicine
this compound is investigated for its potential role in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyphenyl phenyl phosphate involves its interaction with biological molecules through its phosphate ester group. It can act as an antioxidant by scavenging free radicals and decomposing hydroperoxides. The hydroxy group enhances its reactivity and allows it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl phosphate: Lacks the hydroxy group, making it less reactive.
Bis(4-hydroxyphenyl) phosphate:
Triphenyl phosphate: Contains three phenyl groups, used primarily as a flame retardant
Uniqueness
4-Hydroxyphenyl phenyl phosphate is unique due to the presence of the hydroxy group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
114527-61-6 |
|---|---|
Fórmula molecular |
C12H11O5P |
Peso molecular |
266.19 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) phenyl hydrogen phosphate |
InChI |
InChI=1S/C12H11O5P/c13-10-6-8-12(9-7-10)17-18(14,15)16-11-4-2-1-3-5-11/h1-9,13H,(H,14,15) |
Clave InChI |
TUBVQVOADJADLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)O |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















